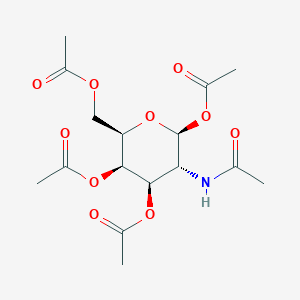
(2S,3R,4R,5R,6R)-3-アセトアミド-6-(アセトキシメチル)テトラヒドロ-2H-ピラン-2,4,5-トリイルトリアセテート
概要
説明
セフラジンは、第1世代のセファロスポリン系抗生物質であり、呼吸器系および泌尿器系の細菌感染症、ならびに皮膚および軟部組織の感染症の治療に使用されます . これは、セファロスポリンCから誘導された半合成抗生物質であり、広範囲の抗菌活性で知られています .
2. 製法
合成経路および反応条件: セフラジンの合成には、D-α-フェニルグリシンのバーチ還元によるジエンの生成、およびtert-ブトキシカルボニルアジドを用いたN保護が含まれます。イソブチルクロロホルメートを用いた混合酸無水物法により、アミド形成のために化合物を活性化します。 この中間体は、7-アミノデサセトキシセファロスポラン酸と反応して、脱保護後セフラジンを生成します .
工業生産方法: セフラジンの工業生産は、通常、出発物質として7-アミノセファロスポラン酸を使用します。 このプロセスには、保護、活性化、カップリング反応などのいくつかのステップが含まれ、その後、脱保護して最終生成物を得ます .
3. 化学反応の分析
反応の種類: セフラジンは、以下を含むさまざまな化学反応を起こします。
酸化: セフラジンは、酸化されてスルホキシドおよびスルホンを形成することができます。
還元: 還元反応は、セフラジンを対応するアミン誘導体に転換させることができます。
一般的な試薬および条件:
酸化: 過酸化水素または過酸が、一般的に使用される酸化剤です。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが、典型的な還元剤です。
主要な生成物:
酸化: スルホキシドおよびスルホン。
還元: アミン誘導体。
科学的研究の応用
セフラジンは、科学研究において幅広い応用範囲を持ち、以下が含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefradine involves the Birch reduction of D-α-phenylglycine to produce a diene, which is then N-protected using tert-butoxycarbonylazide. The mixed anhydride method, using isobutylchloroformate, activates the compound for amide formation. This intermediate reacts with 7-aminodesacetoxycephalosporanic acid to yield Cefradine after deblocking .
Industrial Production Methods: Industrial production of Cefradine typically involves the use of 7-aminocephalosporanic acid as a starting material. The process includes several steps such as protection, activation, and coupling reactions, followed by deprotection to obtain the final product .
化学反応の分析
Types of Reactions: Cefradine undergoes various chemical reactions, including:
Oxidation: Cefradine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Cefradine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
セフラジンは、細菌細胞壁の合成を阻害することで抗菌作用を発揮します。それは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質に結合し、細胞壁合成の第3段階および最終段階を阻害します。 これは、オートリシンなどの細菌細胞壁の自己分解酵素による細胞溶解につながります . セフラジンは、オートリシン阻害剤を干渉して殺菌活性を高める可能性もあります .
類似の化合物:
セファレキシン: 同様の活性スペクトルを持つ別の第1世代のセファロスポリン。
セファドロキシル: セフラジンと比較して半減期が長い第1世代のセファロスポリン。
セファゾリン: 主に手術予防に使用される第1世代のセファロスポリン.
比較:
セフラジン対セファレキシン: どちらも同様の抗菌スペクトルを持っていますが、セフラジンは酸性条件でより安定しているため、経口投与に適しています.
セフラジン対セファドロキシル: セファドロキシルは半減期が長いため、投与回数を減らすことができますが、セフラジンは特定の菌株に対してより効果的です.
セフラジン対セファゾリン: セファゾリンは、作用発現が速いため、主に手術予防に使用されますが、セフラジンは感染症の治療に頻繁に使用されます.
セフラジンの独自の安定性と広範囲の活性は、臨床および研究の両方において貴重な抗生物質となっています。
類似化合物との比較
Cefalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a longer half-life compared to Cefradine.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.
Comparison:
Cefradine vs. Cefalexin: Both have similar antibacterial spectra, but Cefradine is more stable in acidic conditions, making it suitable for oral administration.
Cefradine vs. Cefadroxil: Cefadroxil has a longer half-life, allowing for less frequent dosing, but Cefradine is more effective against certain strains of bacteria.
Cefradine vs. Cefazolin: Cefazolin is primarily used for surgical prophylaxis due to its rapid onset of action, while Cefradine is more commonly used for treating infections.
Cefradine’s unique stability and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.
特性
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162611 | |
| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-60-8 | |
| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















